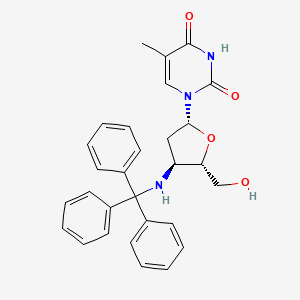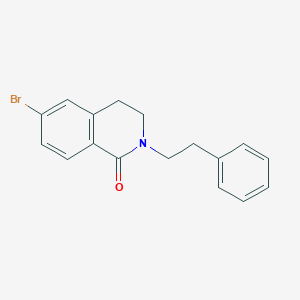
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate
Übersicht
Beschreibung
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate is a chemical compound that combines the properties of methanesulfonic acid and isoxazole derivatives. Methanesulfonic acid is known for its strong acidity and stability, while isoxazole is a five-membered heterocyclic compound with significant biological and chemical importance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 5-phenyl-isoxazol-3-ylmethyl ester typically involves the esterification of methanesulfonic acid with 5-phenyl-isoxazol-3-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methanesulfonic acid 5-phenyl-isoxazol-3-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The isoxazole moiety may interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid ethyl ester: Similar ester but with an ethyl group instead of the isoxazole moiety.
5-Phenyl-isoxazol-3-ylmethanol: The alcohol precursor used in the synthesis of the ester.
Isoxazole derivatives: Various isoxazole compounds with different substituents
Uniqueness
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate is unique due to the combination of methanesulfonic acid’s strong acidity and the isoxazole ring’s biological activity. This dual functionality makes it a valuable compound in both chemical synthesis and biological research .
Eigenschaften
Molekularformel |
C11H11NO4S |
|---|---|
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C11H11NO4S/c1-17(13,14)15-8-10-7-11(16-12-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
LRXGXKYHGSZGLD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1=NOC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[N-(3-phenylpropyl)-N-methyl-amino]-1-hydroxy-propane-1,1-diphosphonic acid](/img/structure/B8514180.png)





![7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B8514227.png)



![1-[4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethan-1-one](/img/structure/B8514245.png)



